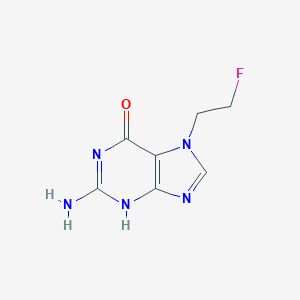

7-(2'-Fluoroethyl)guanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2'-Fluoroethyl)guanine, also known as this compound, is a useful research compound. Its molecular formula is C7H8FN5O and its molecular weight is 197.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 7-(2'-Fluoroethyl)guanine can be categorized into several key areas:

DNA Replication Studies

Research indicates that this compound significantly impacts DNA polymerase activity. Studies have shown that its incorporation into DNA can lead to mispairing during replication, promoting mutations. For instance, kinetic studies demonstrated that the presence of this compound reduces nucleotide incorporation efficiency by DNA polymerases, suggesting its utility in understanding replication fidelity .

Cancer Research

This compound has been investigated for its potential as an anticancer agent. Its ability to form stable adducts with DNA makes it a candidate for targeted therapies against tumors. In vivo studies have shown that compounds with similar structures can induce apoptosis in resistant cancer cell lines, highlighting the potential for this compound in overcoming drug resistance .

Molecular Dosimetry

The compound serves as a molecular dosimeter for measuring DNA alkylation levels in tumor samples. For example, high-performance liquid chromatography (HPLC) methods have been employed to quantify levels of N7-(2-hydroxyethyl)guanine, a related alkylation product, in human brain tumors post-treatment with alkylating agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea). This application underscores its relevance in assessing therapeutic efficacy and DNA damage .

Case Study 1: Kinetic Analysis of Nucleotide Incorporation

A study focused on the kinetic properties of nucleotide incorporation opposite this compound revealed that it significantly alters base pairing dynamics. The research utilized crystal structures to demonstrate how this compound affects the fidelity of DNA polymerase during replication .

Case Study 2: Anticancer Efficacy

In a murine model, researchers explored the anticancer effects of N-(2-fluoroethyl)-N-nitrosoureas, which are structurally related to this compound. The study found that these compounds exhibited significant tumor suppression effects while inducing fewer side effects compared to traditional chemotherapeutics .

Data Tables

Propiedades

Número CAS |

125973-91-3 |

|---|---|

Fórmula molecular |

C7H8FN5O |

Peso molecular |

197.17 g/mol |

Nombre IUPAC |

2-amino-7-(2-fluoroethyl)-1H-purin-6-one |

InChI |

InChI=1S/C7H8FN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) |

Clave InChI |

GFUOKMKKHLGCAB-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1CCF)C(=O)NC(=N2)N |

SMILES isomérico |

C1=NC2=C(N1CCF)C(=O)N=C(N2)N |

SMILES canónico |

C1=NC2=C(N1CCF)C(=O)N=C(N2)N |

Sinónimos |

7-(2'-fluoroethyl)guanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.